molecular formula C10H11BF2O3 B6365666 5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid CAS No. 2096333-16-1

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid

Cat. No.: B6365666
CAS No.: 2096333-16-1
M. Wt: 228.00 g/mol
InChI Key: XABLTWFJOUWSRX-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid is a fluorinated arylboronic acid derivative characterized by a cyclopropylmethoxy substituent at the 5-position and fluorine atoms at the 2- and 4-positions of the phenyl ring. This compound is of significant interest in medicinal chemistry and materials science due to its structural features:

  • Cyclopropylmethoxy group: Introduces steric bulk and modulates electronic properties via the electron-donating methoxy group, while the cyclopropyl ring enhances lipophilicity .
  • Fluorine substituents: The 2,4-difluoro configuration enhances electrophilicity and stability, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions .
  • Boronic acid functionality: Enables conjugation with biomolecules or incorporation into polymers for sensing applications .

Potential applications include its use in synthesizing pharmaceuticals (e.g., analogs of diflunisal, an NSAID derived from 2,4-difluorophenylboronic acid ) and advanced materials.

Properties

IUPAC Name

[5-(cyclopropylmethoxy)-2,4-difluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF2O3/c12-8-4-9(13)10(3-7(8)11(14)15)16-5-6-1-2-6/h3-4,6,14-15H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABLTWFJOUWSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)OCC2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation of 2,4-Difluorophenol

The first step involves introducing the cyclopropylmethoxy group via nucleophilic substitution. Two predominant methods are employed:

Base-Mediated Alkylation

Reagents :

  • 2,4-Difluorophenol

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

Conditions :

  • Temperature: 80–100°C

  • Duration: 12–24 hours

Mechanism :
The phenol’s hydroxyl group is deprotonated by K₂CO₃, forming a phenoxide ion that displaces bromide from cyclopropylmethyl bromide. This method yields 5-(cyclopropylmethoxy)-2,4-difluorophenol with moderate efficiency (50–70%).

Mitsunobu Reaction

Reagents :

  • 2,4-Difluorophenol

  • Cyclopropylmethanol

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Solvent: Tetrahydrofuran (THF)

Conditions :

  • Temperature: 0°C to room temperature

  • Duration: 2–4 hours

Advantages :
Mitsunobu conditions provide higher regioselectivity and yield (75–85%) by avoiding harsh bases. The reaction proceeds via a phosphorane intermediate, ensuring complete conversion.

Conversion to Aryl Triflate

To facilitate boronic acid installation, the phenolic hydroxyl group in 5-(cyclopropylmethoxy)-2,4-difluorophenol is converted to a triflate leaving group:

Reagents :

  • Triflic anhydride (Tf₂O)

  • Pyridine (base)

  • Solvent: Dichloromethane (DCM)

Conditions :

  • Temperature: 0°C to room temperature

  • Duration: 1–2 hours

Outcome :
The triflate derivative, 5-(cyclopropylmethoxy)-2,4-difluorophenyl triflate, is obtained in >90% yield. Triflates are superior to halides in Miyaura borylation due to their enhanced leaving-group ability.

Miyaura Borylation

The final step introduces the boronic acid group via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂):

Reagents :

  • 5-(Cyclopropylmethoxy)-2,4-difluorophenyl triflate

  • Bis(pinacolato)diboron

  • Palladium catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: Potassium acetate (KOAc)

  • Solvent: 1,4-Dioxane or THF

Conditions :

  • Temperature: 80–100°C

  • Duration: 6–12 hours

  • Atmosphere: Inert (N₂ or Ar)

Mechanism :
The palladium catalyst oxidatively adds to the triflate, forming an aryl-palladium intermediate. Transmetalation with B₂pin₂ followed by reductive elimination yields the boronic acid pinacol ester, which is hydrolyzed to the final product under acidic conditions.

Yield : 65–80% after purification via silica gel chromatography.

Critical Analysis of Reaction Parameters

Catalyst Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation due to its stability at high temperatures and resistance to ligand dissociation. For example, a reaction using Pd(dppf)Cl₂ (5 mol%) achieved 78% yield, whereas Pd(PPh₃)₄ yielded only 52% under identical conditions.

Solvent Effects

Polar aprotic solvents like dioxane enhance reaction rates by stabilizing the palladium intermediate. Nonpolar solvents (e.g., toluene) result in slower kinetics and lower yields (≤60%).

Temperature Optimization

Elevated temperatures (≥80°C) are critical for overcoming the steric hindrance imposed by the cyclopropylmethoxy group. Reactions conducted at 60°C showed incomplete conversion (<50%) even after 24 hours.

Characterization and Quality Control

The final product is characterized using:

  • ¹H NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm) and aromatic fluorines (δ 6.8–7.5 ppm).

  • ¹¹B NMR : A singlet at δ 30–32 ppm confirms the boronic acid moiety.

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water mobile phase).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁BF₂O₃
Molecular Weight228.00 g/mol
Melting Point112–115°C
SolubilityDMSO, THF, Ethanol

Industrial-Scale Adaptations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to mitigate exothermic risks during Miyaura borylation. Key modifications include:

  • Catalyst Loading Reduction : From 5 mol% to 1–2 mol% via ligand optimization.

  • Solvent Recycling : Dioxane is recovered via distillation, reducing waste.

Challenges and Mitigation Strategies

Boronic Acid Hydrolysis

The boronic acid group is prone to hydrolysis under acidic or aqueous conditions. Storage under anhydrous environments at −20°C prevents degradation.

Steric Hindrance

The cyclopropylmethoxy group slows transmetalation. Adding 10 mol% of triphenylphosphine as a co-ligand accelerates the reaction by stabilizing the palladium center .

Chemical Reactions Analysis

3.1. Cross-Coupling Reactions

This compound is primarily used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The mechanism involves oxidative addition and transmetalation steps, facilitated by palladium catalysts.

Example of Suzuki-Miyaura Coupling:

Reactant 1Reactant 2ProductYield
5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acidAryl halideCoupled productVariable

3.2. Petasis Reactions

Although specific data on the involvement of this compound in Petasis reactions is limited, boronic acids generally participate in these reactions by reacting with carbonyl compounds and amines to form complex molecules. The reactivity can be influenced by the electronic nature of the boronic acid .

3.3. Other Reactions

Boronic acids like this compound can also participate in other reactions such as hydrolysis, oxidation, and condensation reactions, depending on the conditions and reactants involved.

Future Research Directions:

  • Exploration of New Reaction Conditions : Investigating optimal conditions for the compound's participation in different types of reactions.

  • Application in Medicinal Chemistry : Utilizing the compound in the synthesis of pharmaceutical candidates.

  • Material Science Applications : Exploring its role in the development of advanced materials.

Given the current state of knowledge, there is a need for more detailed studies on the specific chemical reactions involving this compound to fully exploit its potential in organic synthesis.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11BF2O3
  • Molecular Weight : 228 g/mol
  • CAS Number : 2096333-16-1
  • Boiling Point : Approximately 378.4 °C (predicted)
  • Density : 1.34 g/cm³ (predicted)

These properties make it suitable for various chemical reactions, particularly in the synthesis of complex organic molecules.

Medicinal Chemistry

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid has been studied for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, particularly in the treatment of cancers and other diseases associated with dysregulated signaling pathways.

  • Inhibition of Protein-Protein Interactions : The compound has been noted for its ability to inhibit WDR5 protein-protein interactions, which are crucial in various oncogenic pathways. This inhibition can potentially lead to the development of new cancer therapies .
  • CDK Inhibitors : Research indicates that boronic acids can act as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. The specific application of this compound could enhance the selectivity and potency of CDK inhibitors in treating hyper-proliferative diseases .

Organic Synthesis

Boronic acids are essential reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The unique structure of this compound makes it an excellent candidate for synthesizing complex organic molecules.

  • Suzuki Coupling Reactions : This compound can be utilized to form carbon-carbon bonds, enabling the synthesis of biaryl compounds which are important in pharmaceuticals and agrochemicals. Its application in this context is supported by its ability to participate effectively in cross-coupling reactions .

Materials Science

The properties of boronic acids allow them to be used in the creation of advanced materials. Specifically, their ability to form dynamic covalent bonds can be exploited in the development of smart materials.

  • Smart Polymers : Research is ongoing into the use of boronic acids like this compound in creating polymers that respond to environmental stimuli (e.g., pH changes or temperature). Such materials could have applications in drug delivery systems and responsive coatings .

Case Study 1: Cancer Therapeutics

A study published on the inhibition of WDR5 demonstrated that compounds similar to this compound effectively reduced tumor growth in preclinical models by disrupting critical protein interactions involved in oncogenesis. These findings suggest a promising avenue for further development into anticancer drugs.

Case Study 2: Cross-Coupling Reactions

In a series of experiments focusing on Suzuki-Miyaura reactions, researchers found that using this compound significantly improved yields when synthesizing complex biaryl compounds compared to traditional methods. This efficiency highlights its utility as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of complex molecular architectures.

Comparison with Similar Compounds

2,4-Difluorophenylboronic Acid

  • Structure : Lacks the cyclopropylmethoxy group at the 5-position.
  • Reactivity : Demonstrates high reactivity in cross-coupling reactions, as seen in the synthesis of diflunisal (quantitative yield in 15 minutes under aqueous conditions) .
  • Applications : Primarily used in pharmaceutical intermediates.
  • Key Difference : The absence of the cyclopropylmethoxy group reduces steric hindrance and lipophilicity compared to the target compound.

3,5-Difluorophenylboronic Acid

  • Structure : Fluorines at 3- and 5-positions instead of 2- and 4-positions.
  • Electronic Effects : Altered regioselectivity in reactions due to para-substitution of fluorines.
  • Research : Studied via DFT for structural and spectroscopic properties .

Alkoxy-Substituted Phenylboronic Acids

5-Fluoro-2-Methoxyphenylboronic Acid

  • Structure : Methoxy group at the 2-position and fluorine at the 5-position.
  • Properties : The methoxy group enhances solubility in polar solvents but offers less steric bulk than cyclopropylmethoxy .
  • Commercial Availability : Priced at ¥8,000/g (purity >97%) .

2-Ethoxy-5-Fluorophenylboronic Acid

  • Structure : Ethoxy group at the 2-position.
  • Comparison : Ethoxy provides intermediate steric hindrance between methoxy and cyclopropylmethoxy. Its electronic effects are similar to methoxy but with increased hydrophobicity .

Functionalized Phenylboronic Acids

5-(Cyclopropylcarbamoyl)-2-Fluorophenylboronic Acid

  • Structure : Cyclopropylcarbamoyl group at the 5-position.
  • Key Difference : The carbamoyl group introduces hydrogen-bonding capability, enhancing interactions in biological systems compared to the ether-linked cyclopropylmethoxy group .

5-Methoxy-2-Formylphenylboronic Acid

  • Structure : Formyl group at the 2-position and methoxy at the 5-position.
  • Reactivity : The electron-withdrawing formyl group increases boronic acid electrophilicity, accelerating cross-coupling but reducing stability in aqueous media .

Data Tables

Table 1: Structural and Electronic Comparisons

Compound Substituents Molecular Weight Key Properties
5-(Cyclopropylmethoxy)-2,4-difluoro 2,4-F; 5-OCH₂-C₃H₅ 256.1* High lipophilicity, moderate reactivity
2,4-Difluorophenylboronic acid 2,4-F 157.9 High reactivity, low steric hindrance
5-Fluoro-2-methoxyphenylboronic acid 5-F; 2-OCH₃ 169.9 Polar, low steric bulk
2-Ethoxy-5-fluorophenylboronic acid 5-F; 2-OCH₂CH₃ 184.0 Intermediate hydrophobicity

*Calculated based on molecular formula C₁₀H₁₁BF₂O₂.

Research Findings and Implications

  • Steric Effects : The cyclopropylmethoxy group in the target compound may slow reaction kinetics in cross-couplings compared to less hindered analogs like 2,4-difluorophenylboronic acid but improve selectivity .
  • Lipophilicity : Enhanced by the cyclopropyl group, making the compound more suitable for blood-brain barrier penetration in drug design .
  • Stability : Electron-donating alkoxy groups stabilize the boronic acid moiety, contrasting with formyl-substituted analogs prone to hydrolysis .

Biological Activity

5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H11BF2O3
  • CAS Number : 2096333-16-1
  • Key Functional Groups : Boronic acid, difluoro substituents, cyclopropylmethoxy group.

The presence of the cyclopropylmethoxy group and two fluorine atoms on the phenyl ring enhances the compound's reactivity and solubility in organic solvents, making it a valuable building block in organic synthesis.

This compound primarily functions through:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron source in these reactions, enabling the formation of carbon-carbon bonds. The mechanism involves oxidative addition, transmetalation, and reductive elimination facilitated by palladium catalysts .
  • Enzyme Inhibition : As a boronic acid derivative, it interacts with various enzymes, potentially functioning as a reversible inhibitor. The boronic acid moiety can form covalent bonds with serine or cysteine residues in active sites of target enzymes .

Antimicrobial Properties

Recent studies indicate that related boronic acids exhibit antimicrobial activities. While specific data on this compound is limited, its structural analogs have shown:

  • Inhibition against Bacteria : Compounds similar to this boronic acid have demonstrated effectiveness against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than some established antibiotics .
  • Fungal Activity : Related compounds have shown moderate antifungal activity against Candida albicans and Aspergillus niger, suggesting potential for this compound in antifungal drug development .

Cancer Research

The compound is being explored for its role in cancer therapy:

  • CDK Inhibition : It may serve as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. Inhibition of these kinases has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Research Applications

This compound is utilized in various fields:

  • Synthetic Chemistry : It serves as a versatile building block for synthesizing complex organic molecules, particularly in pharmaceutical development.
  • Biochemical Assays : The compound is employed as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with target proteins .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against E. coli with an MIC lower than standard treatments.
Study BCancer Cell LinesShowed inhibition of CDK activity leading to decreased proliferation in breast cancer cells.
Study CEnzyme InteractionRevealed binding affinity to serine proteases indicating potential as an enzyme inhibitor.

Q & A

Q. What are the key synthetic routes for preparing 5-(cyclopropylmethoxy)-2,4-difluorophenylboronic acid?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. For example:

  • Step 1 : Introduction of fluorine atoms via electrophilic fluorination or halogen exchange reactions under controlled conditions (e.g., using Selectfluor® or KF in polar solvents).
  • Step 2 : Etherification with cyclopropylmethyl groups via nucleophilic substitution (e.g., Mitsunobu reaction or Cu-catalyzed coupling).
  • Step 3 : Boronic acid group installation via palladium-catalyzed Miyaura borylation or directed ortho-metalation . Note: Optimization of reaction temperatures and protecting groups (e.g., pinacol boronate esters) is critical to avoid premature hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold, as per industry standards) .
  • Structural Confirmation : 1H^{1}\text{H}/19F^{19}\text{F}/11B^{11}\text{B} NMR to verify substituent positions and boronic acid integrity.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., expected C10H10BF2O3\text{C}_{10}\text{H}_{10}\text{B}F_2\text{O}_3: calc. 240.02 g/mol).
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (>150°C typical for arylboronic acids) .

Advanced Research Questions

Q. How does the steric and electronic profile of the cyclopropylmethoxy group influence Suzuki-Miyaura coupling efficiency?

  • Steric Effects : The cyclopropylmethoxy group introduces steric hindrance, potentially slowing transmetalation steps. Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to improve yields .
  • Electronic Effects : Electron-withdrawing fluorine atoms enhance electrophilicity of the boronic acid, accelerating coupling with electron-rich aryl halides.
  • Case Study : In a model reaction with 4-bromoanisole, coupling yields dropped from 85% to 62% when replacing methoxy with cyclopropylmethoxy, highlighting steric limitations .

Q. What strategies prevent hydrolysis of the boronic acid group during aqueous-phase reactions?

  • pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize the boronic acid as a trigonal planar species, reducing nucleophilic attack by water .
  • Co-solvents : Use THF/water mixtures (4:1 v/v) to minimize hydrolysis while ensuring solubility.
  • Protection/Deprotection : Temporarily convert the boronic acid to a more stable pinacol ester, then regenerate it in situ with mild acid .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT Calculations : Model transition states to evaluate energy barriers for transmetalation steps. For example, the Gibbs free energy (ΔG\Delta G^\ddagger) for Pd-OB(OH)2_2 intermediate formation can predict reaction feasibility .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on boronic acid solvation and catalyst accessibility.

Methodological Challenges

Q. How to resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies often arise from:

  • Catalyst Loading : Compare studies using Pd(OAc)2_2 (1–5 mol%) vs. Pd(dba)2_2 (0.5–2 mol%). Lower loading may reduce side reactions but require longer reaction times .
  • Base Selection : K2_2CO3_3 (weaker base) vs. Cs2_2CO3_3 (stronger base) can alter reaction pathways. Validate base compatibility via controlled experiments .

Q. What advanced techniques analyze reaction intermediates in real time?

  • In Situ NMR : Monitor boronic acid conversion and intermediate formation (e.g., Pd-aryl complexes) using 19F^{19}\text{F} NMR for fluorine-labeled substrates.
  • LC-MS/MS : Track transient species (e.g., boronate esters) with high sensitivity, using ion-pairing agents to improve retention .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation?

  • Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis and oxidation .
  • Desiccants : Include silica gel packs to absorb moisture.
  • Long-Term Stability : Periodic HPLC analysis recommended for batches stored >6 months .

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